molecular formula C9H9ClO2 B1582173 3-Chloro-4-methoxyacetophenone CAS No. 37612-52-5

3-Chloro-4-methoxyacetophenone

Cat. No.: B1582173
CAS No.: 37612-52-5
M. Wt: 184.62 g/mol
InChI Key: QILWOKAXHOAFOF-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxyacetophenone is an organic compound with the molecular formula C9H9ClO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyacetophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloroanisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxychlorination of 4-methoxyacetophenone. This process uses ammonium chloride and oxone in acetonitrile as reagents, and the reaction is carried out at room temperature for 24 hours .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-methoxyacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite or potassium permanganate in basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Various electrophiles in the presence of Lewis acids or bases.

Major Products:

    Oxidation: 4-Methoxybenzoic acid.

    Reduction: 3-Chloro-4-methoxyphenylethanol.

    Substitution: Various substituted acetophenones depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxyacetophenone involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modification of cellular pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

    4-Methoxyacetophenone: Lacks the chlorine substituent, resulting in different reactivity and applications.

    3-Chloroacetophenone: Lacks the methoxy group, leading to different chemical properties and uses.

    4-Chloro-3-methoxyacetophenone: A positional isomer with different physical and chemical properties.

Uniqueness: 3-Chloro-4-methoxyacetophenone is unique due to the presence of both chlorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILWOKAXHOAFOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70334480
Record name 3-Chloro-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37612-52-5
Record name 3-Chloro-4-methoxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70334480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-4'-methoxyacetophenone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Anhydrous aluminum chloride (281 g, 2.104 mol) and 1 L of ethanol-free chloroform were maintained at 0° C. with an ice bath while a solution of acetyl chloride (162 g, 2.28 mol) in 300 mL of chloroform was added over 25 minutes. To this solution was added 2-chloroanisole (250 g, 1.75 mol) in 250 mL of chloroform over 1 hour. The solution was stirred at room temperature for 16 hours and was poured into a mixture of ice and water. The phases were separated and the aqueous phase was extracted with dichloromethane and combined with the original organic phase. The combined organics were dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford a solid which was crystallized from dichloromethane/hexane to give 3-chloro-4-methoxyacetophenone (246 g, 76%) which was used directly in the next step without further purification.
Quantity
281 g
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1 L
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162 g
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300 mL
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250 g
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250 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of 1-(3-chloro-4-hydroxylphenyl)ethanone (1.7 g, 10 mmol) in DMF was added K2CO3 (1.52 g, 11 mmol), 2 N NaOH solution (5 ml), and Mel (0.68 ml). The reaction mixture was stirred at room temperature for 2 hours. Another 1.24 ml of Mel was added, and the reaction mixture was stirred for an additional 30 minutes. Water (50 ml) was added, and the product was extracted with 200 ml of EtOAc and 100 ml of benzene. The organic layer was washed with brine (50 ml), and dried with MgSO4, and the solvent was removed in vacuo to give the title compound in quantitative yield.
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1.7 g
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5 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What does the research paper tell us about the structural characterization of 1-(3-chloro-4-methoxyphenyl)ethanone?

A1: The research paper focuses on the synthesis and structural elucidation of 1-(3-chloro-4-methoxyphenyl)ethanone []. It describes how this compound is generated through the electrophilic aromatic substitution of 4'-methoxyacetophenone with bleach under acidic conditions []. The researchers employed various spectroscopic techniques to confirm the structure of the synthesized compound. These techniques include:

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